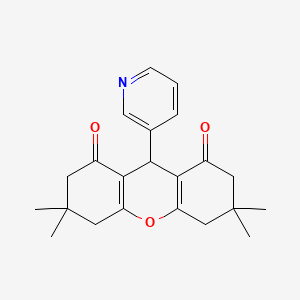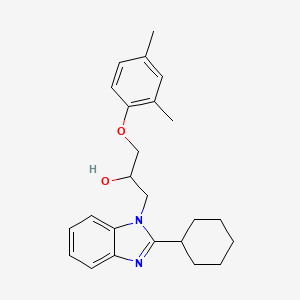![molecular formula C24H18N2O6 B11123075 2-{4-[2-(Furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B11123075.png)
2-{4-[2-(Furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-[(FURAN-2-YL)METHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a chromeno-pyrrol moiety, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(FURAN-2-YL)METHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with a chromeno-pyrrol derivative under specific conditions to form the desired compound. The reaction conditions often include the use of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(FURAN-2-YL)METHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromeno-pyrrol moiety can be reduced under hydrogenation conditions.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced chromeno-pyrrol derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-(4-{2-[(FURAN-2-YL)METHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its complex structure and functional groups.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{2-[(FURAN-2-YL)METHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE involves interaction with specific molecular targets. The furan ring and chromeno-pyrrol moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: These compounds share the furan ring and exhibit similar reactivity.
Chromeno-pyrrol derivatives: These compounds have the chromeno-pyrrol moiety and are studied for their biological activities.
Phenoxyacetamide derivatives: These compounds contain the phenoxyacetamide group and are known for their medicinal properties.
Uniqueness
2-(4-{2-[(FURAN-2-YL)METHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE is unique due to the combination of these three functional groups in a single molecule
Properties
Molecular Formula |
C24H18N2O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4-[2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H18N2O6/c25-19(27)13-31-15-9-7-14(8-10-15)21-20-22(28)17-5-1-2-6-18(17)32-23(20)24(29)26(21)12-16-4-3-11-30-16/h1-11,21H,12-13H2,(H2,25,27) |
InChI Key |
KILNZYGDDZZDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OCC(=O)N)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11122993.png)
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122994.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11122995.png)
![4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one](/img/structure/B11123000.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11123008.png)
![1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11123015.png)
![3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid](/img/structure/B11123021.png)
![methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11123023.png)
![4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11123033.png)

![2-(4-bromophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11123043.png)
![Ethyl 4-(2-chlorophenyl)-2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11123058.png)
![5-(3,4-diethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123069.png)

